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molecular formula C4H11NO B174790 3-Amino-2-methylpropan-1-ol CAS No. 15518-10-2

3-Amino-2-methylpropan-1-ol

Cat. No. B174790
M. Wt: 89.14 g/mol
InChI Key: FVXBTPGZQMNAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04521337

Procedure details

A solution of 3-amino-2-methyl propan-1-ol (4) (0.400 g) in dry benzene (10 ml) was treated with cyclohexanone (0.450 g) and heated at reflux in an apparatus with provision for water removal for 5 hours. The product was concentrated to give the crude 3-methyl-1-oxa-5-azospiro[5.5]undecane (5) as a yellow oil; νmax. (CH2Cl2) 3450, 1660 (weak, Schiffs base); 1460, 1450, 1160, 1040 cm-1. This material was redissolved in dry benzene (10 ml) and stirred and cooled in an ice-bath, treated with diketene (0.37 ml) and stirring continued at 0° C. for 1 h followed by room temperature for 1 h. The solvent was evaporated and the residue chromatographed on Kieselgel 60 (<230 mesh ASTM) eluting with hexane grading to 1:1 ethyl acetate/hexane, to give 1-[3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl]butan-1,3 -dione (6) (0.400 g) as a yellow oil; νmax (CH2Cl2) 1725, 1640, 1450, 1410, 1550 cm-1 ; δ (ppm, CDCl3) 0.96 (3H, d, J=7 Hz, CH3CH); 1.25-2.70 (10H, m, cyclohexyl); 2.10-2.20 (1H, m, CH3CH); 2.27 (3H, s, C(O)CH3); 3.10 (1H, dd, J=12, 7 Hz, CHaHbN); 3.27 (1H, dd, J=11, 7 Hz, CHaHbO); 3.34 (1H, dd, J=12, 7 Hz, CHAHb N); 3.50 (2H, d, J=2.5 Hz, COCH2CO); 3.94 (1H, dd, J=11, 7 Hz, CHaHbO).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.37 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([CH3:6])[CH2:4][OH:5].[C:7]1(=O)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.O.[CH2:15]=[C:16]1[O:20][C:18](=[O:19])[CH2:17]1>C1C=CC=CC=1.C(Cl)Cl>[CH3:6][CH:3]1[CH2:2][N:1]([C:18](=[O:19])[CH2:17][C:16](=[O:20])[CH3:15])[C:7]2([CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[O:5][CH2:4]1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
NCC(CO)C
Name
Quantity
0.45 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.37 mL
Type
reactant
Smiles
C=C1CC(=O)O1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CONCENTRATION
Type
CONCENTRATION
Details
The product was concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude 3-methyl-1-oxa-5-azospiro[5.5]undecane (5) as a yellow oil
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
followed by room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on Kieselgel 60 (<230 mesh ASTM)
WASH
Type
WASH
Details
eluting with hexane grading to 1:1 ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1COC2(N(C1)C(CC(C)=O)=O)CCCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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